molecular formula C14H8ClN3O4 B8411641 (4-nitrophenyl) 2-(6-chloro-3-cyanopyridin-2-yl)acetate

(4-nitrophenyl) 2-(6-chloro-3-cyanopyridin-2-yl)acetate

Cat. No.: B8411641
M. Wt: 317.68 g/mol
InChI Key: MAOOMCCDELZSOP-UHFFFAOYSA-N
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Description

(4-nitrophenyl) 2-(6-chloro-3-cyanopyridin-2-yl)acetate is a chemical compound with the molecular formula C14H8ClN2O4. It is known for its unique structure, which includes a nitrophenyl group and a chlorinated cyanopyridine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-nitrophenyl) 2-(6-chloro-3-cyanopyridin-2-yl)acetate typically involves the esterification of 2-(6-chloro-3-cyanopyridin-2-yl)acetic acid with 4-nitrophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(4-nitrophenyl) 2-(6-chloro-3-cyanopyridin-2-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(4-nitrophenyl) 2-(6-chloro-3-cyanopyridin-2-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-nitrophenyl) 2-(6-chloro-3-cyanopyridin-2-yl)acetate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the chlorinated cyanopyridine moiety can interact with nucleophilic sites in biological molecules. These interactions can lead to the inhibition of enzymatic activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    (4-nitrophenyl) 2-(6-chloro-3-cyanopyridin-2-yl)acetate: Unique due to its specific combination of functional groups.

    (4-nitrophenyl) 2-(6-bromo-3-cyanopyridin-2-yl)acetate: Similar structure but with a bromine atom instead of chlorine.

    (4-nitrophenyl) 2-(6-fluoro-3-cyanopyridin-2-yl)acetate: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

The uniqueness of this compound lies in its specific combination of a nitrophenyl group and a chlorinated cyanopyridine moiety, which imparts distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C14H8ClN3O4

Molecular Weight

317.68 g/mol

IUPAC Name

(4-nitrophenyl) 2-(6-chloro-3-cyanopyridin-2-yl)acetate

InChI

InChI=1S/C14H8ClN3O4/c15-13-6-1-9(8-16)12(17-13)7-14(19)22-11-4-2-10(3-5-11)18(20)21/h1-6H,7H2

InChI Key

MAOOMCCDELZSOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CC2=C(C=CC(=N2)Cl)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Diisopropylcarbodiimide (3.00 mL, 19.2 mmol) was added dropwise over 2 min at 0° C. with stirring to a homogeneous dark amber solution of crude (6-chloro-3-cyano-pyridin-2-yl)-acetic acid (3.1 g, 16 mmol; mixture of regioisomers), as prepared in the previous step, p-nitrophenol (3.35 g, 24 mmol), DMAP (11 mg, 0.8 mmol) and DCM (20 mL). The ice bath was removed immediately following the completion of DIC addition, and the dark amber solution was stirred at rt overnight. The crude reaction was allowed to stand at rt for some time, and was then loaded directly onto a silica flash column (90 mm×6″). Elution with 97:3 toluene/acetone afforded the impure title compound, but as a single regioisomer (566 mg, 14% from 2,6-dichloro-nicotinonitrile).
Quantity
3 mL
Type
reactant
Reaction Step One
Name
(6-chloro-3-cyano-pyridin-2-yl)-acetic acid
Quantity
3.1 g
Type
reactant
Reaction Step Two
Quantity
3.35 g
Type
reactant
Reaction Step Three
Name
Quantity
11 mg
Type
catalyst
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

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